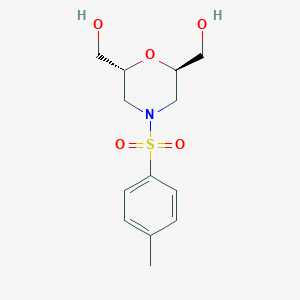
((2R,6R)-4-Tosylmorpholine-2,6-diyl)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2R,6R)-4-Tosylmorpholine-2,6-diyl)dimethanol is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tosyl group attached to the morpholine ring, along with two hydroxymethyl groups at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,6R)-4-Tosylmorpholine-2,6-diyl)dimethanol typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through the reaction of diethanolamine with a suitable tosylating agent, such as p-toluenesulfonyl chloride, under basic conditions.
Introduction of Hydroxymethyl Groups: The hydroxymethyl groups are introduced by reacting the intermediate product with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the final compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions: ((2R,6R)-4-Tosylmorpholine-2,6-diyl)dimethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding morpholine derivative with reduced functional groups using reducing agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced morpholine derivatives.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
((2R,6R)-4-Tosylmorpholine-2,6-diyl)dimethanol has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the design of novel therapeutic agents, particularly those targeting central nervous system disorders.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound finds use in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of ((2R,6R)-4-Tosylmorpholine-2,6-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The tosyl group and hydroxymethyl groups play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
((2R,6R)-4-Tosylmorpholine-2,6-diyl)diacetate: Similar structure but with acetate groups instead of hydroxymethyl groups.
((2R,6R)-4-Tosylmorpholine-2,6-diyl)diamine: Similar structure but with amine groups instead of hydroxymethyl groups.
Comparison:
Uniqueness: ((2R,6R)-4-Tosylmorpholine-2,6-diyl)dimethanol is unique due to the presence of hydroxymethyl groups, which provide additional sites for chemical modification and functionalization. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Reactivity: The hydroxymethyl groups confer distinct reactivity patterns compared to other similar compounds, allowing for a broader range of chemical transformations and applications.
Propriétés
Formule moléculaire |
C13H19NO5S |
|---|---|
Poids moléculaire |
301.36 g/mol |
Nom IUPAC |
[(2R,6R)-6-(hydroxymethyl)-4-(4-methylphenyl)sulfonylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C13H19NO5S/c1-10-2-4-13(5-3-10)20(17,18)14-6-11(8-15)19-12(7-14)9-16/h2-5,11-12,15-16H,6-9H2,1H3/t11-,12-/m1/s1 |
Clé InChI |
WIVOVWFFMKOSMX-VXGBXAGGSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H](O[C@H](C2)CO)CO |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC(C2)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















